(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
Description
(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N1 position and a methylene substituent at the C4 position. This compound is critical in organic synthesis, particularly in peptide chemistry and drug development, where it serves as a building block for introducing constrained, stereochemically defined motifs.
The synthesis of related Boc-protected pyrrolidine derivatives often involves carbodiimide-mediated coupling (e.g., EDCI/DMAP) or flow chemistry techniques. For instance, describes its use in a flow system to synthesize 1-(tert-butyl) 2-methyl 4-methylene-pyrrolidine-1,2-dicarboxylate with 99% yield, highlighting its utility in high-efficiency reactions . The compound’s ¹H NMR data (δ = 5.01 ppm for methylene protons) and conformational flexibility due to the exocyclic double bond further underscore its structural uniqueness .
Properties
IUPAC Name |
(2R)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLGRIBXGPATMA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group is introduced to the amino-substrate, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of di-tert-butyl dicarbonate and appropriate bases under controlled temperature and pressure conditions allows for the large-scale production of ®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reagents like oxalyl chloride in methanol for mild deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified for various applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features allow for the introduction of diverse functional groups, making it suitable for creating compounds with specific biological activities. For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes involved in cancer progression and other diseases. The tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of intermediates during synthesis, facilitating the development of more complex structures.
Organic Synthesis
2.1 Synthesis of Complex Molecules
(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid is utilized in the synthesis of various heterocyclic compounds. Its ability to undergo reactions such as nucleophilic substitution and cycloaddition makes it a valuable intermediate in organic synthesis. For example, it has been employed in the synthesis of biologically active natural products and synthetic analogs that exhibit antimicrobial and anti-inflammatory properties.
2.2 Case Studies
- Synthesis of Pyrrolidine Derivatives : Research has demonstrated that this compound can be transformed into various pyrrolidine derivatives through ring-opening reactions and subsequent modifications. These derivatives have shown promise in enhancing the pharmacological profiles of existing drugs.
- Application in Asymmetric Synthesis : The compound has been used in asymmetric synthesis protocols, allowing for the production of enantiomerically pure compounds that are crucial for developing effective pharmaceuticals.
Therapeutic Uses
3.1 Potential Therapeutic Applications
Emerging studies suggest that this compound may have direct therapeutic applications due to its structural similarity to amino acids involved in metabolic pathways. Its derivatives are being explored for their roles as modulators of metabolic enzymes and receptors linked to metabolic disorders.
Mechanism of Action
The mechanism of action of ®-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid involves the protection of amino groups by forming a stable Boc group. This prevents the amino group from participating in unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amino group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
(a) 4-Methoxy vs. 4-Methylene Substitution
The compound (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid () replaces the methylene group with a methoxy substituent. Key differences include:
- Conformational Rigidity : The methoxy group introduces steric hindrance and hydrogen-bonding capability, whereas the methylene group enhances ring strain and reactivity.
(b) Piperidine vs. Pyrrolidine Scaffolds
2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid () shares the Boc-protected amine but employs a six-membered piperidine ring. Key contrasts include:
Functional Group Comparisons
(a) Ester vs. Carboxylic Acid Derivatives
Camptothecin-20(S)-O-(N-(tert-butoxycarbonyl) glycine) ester () contains a Boc-protected glycine ester linked to camptothecin. Differences include:
- Reactivity : The carboxylic acid in the target compound enables direct amide coupling, whereas esters require hydrolysis for further functionalization.
- Biological Activity : Camptothecin derivatives are antitumor agents, whereas pyrrolidine-carboxylic acids are typically intermediates .
(a) Enantiomeric Purity
The (R) configuration of the target compound ensures chirality-critical applications. discusses challenges in enantiomorph-polarity estimation, relevant to verifying stereochemistry in crystallography. The absence of a centrosymmetric structure in the target compound minimizes false chirality indicators (e.g., Rogers’ η parameter) .
Data Tables
Table 2: Spectroscopic and Crystallographic Data
| Compound Name | ¹H NMR (δ, ppm) | R Factor | Data-to-Parameter Ratio |
|---|---|---|---|
| (R)-1-(Boc)-4-methylenepyrrolidine-2-carboxylic acid | 5.01 (d, J = 19.5 Hz) | N/R | N/R |
| (2R,4R)-1-(Boc)-4-methoxypyrrolidine-2-carboxylic acid | N/R | 0.037 | 9.8 |
Biological Activity
(R)-1-(Tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid, known by its CAS number 84348-38-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. The compound features four hydrogen bond acceptors and one hydrogen bond donor, indicating potential interactions with biological macromolecules.
Structural Characteristics
- Molecular Weight : 227.26 g/mol
- Boiling Point : Not available
- Hydrogen Bonding : 4 acceptors, 1 donor
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and have implications in neurodegenerative diseases.
Pharmacological Studies
- Nicotinic Acetylcholine Receptor Modulation : Studies have shown that derivatives of pyrrolidine compounds can exhibit selective agonistic activity on nAChRs, particularly the α4β2 subtype. This selectivity suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia .
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound possess antimicrobial properties against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). This activity is essential for developing new antibiotics .
- Anti-inflammatory Effects : Some research has pointed towards the anti-inflammatory potential of related pyrrolidine compounds, which may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Study 1: Neuroprotective Effects
A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited neuroprotective effects in vitro. The compound was shown to reduce apoptosis in neuronal cell lines exposed to oxidative stress, suggesting its potential for treating neurodegenerative disorders.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various pyrrolidine derivatives, this compound displayed significant inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for antibiotic development.
Research Findings Summary Table
Q & A
Q. Can computational methods predict solvent effects on this compound’s stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
